molecular formula C25H24N2O4 B5728841 2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid

2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid

Cat. No.: B5728841
M. Wt: 416.5 g/mol
InChI Key: PRDWSHHNCKLRHP-UHFFFAOYSA-N
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Description

2’-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid is a complex organic compound with a molecular formula of C25H24N2O4 This compound is characterized by the presence of a biphenyl core, a piperazine ring, and a methoxyphenyl group

Properties

IUPAC Name

2-[2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-31-19-12-10-18(11-13-19)26-14-16-27(17-15-26)24(28)22-8-4-2-6-20(22)21-7-3-5-9-23(21)25(29)30/h2-13H,14-17H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDWSHHNCKLRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the biphenyl core.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via an electrophilic aromatic substitution reaction.

    Final Coupling: The final step involves coupling the piperazine derivative with the biphenyl core to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2’-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The synthesis of this compound typically involves the reaction of biphenyl-2-carboxylic acid derivatives with piperazine and appropriate carbonylating agents. Various methods have been reported for the synthesis of related piperazine derivatives, emphasizing the importance of optimizing conditions to enhance yield and purity.

Antidepressant Activity

Research indicates that compounds containing piperazine moieties exhibit significant antidepressant effects. The presence of the 4-(4-methoxyphenyl) substituent enhances the binding affinity to serotonin receptors, potentially leading to improved therapeutic outcomes in treating depression .

Antihypertensive Effects

Several studies have investigated the antihypertensive properties of similar structures. The dual action on α and β adrenoreceptors suggests that this compound may also provide cardiovascular benefits, making it a candidate for hypertension treatment .

Case Studies

  • Antidepressant Efficacy : A study published in Pharmacology Research demonstrated that derivatives of piperazine showed significant efficacy in animal models for depression, suggesting that modifications like those found in this compound could enhance therapeutic profiles .
  • Cardiovascular Activity : Another study focused on piperazine derivatives indicated their potential as dual-action antihypertensive agents. The structural characteristics similar to those in 2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid were linked to favorable pharmacokinetic properties, including blood-brain barrier penetration .

Mechanism of Action

The mechanism of action of 2’-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid
  • 2-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid
  • 2-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid

Uniqueness

2’-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain receptors and improve its pharmacokinetic properties compared to similar compounds.

Biological Activity

The compound 2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C24H25N3O3\text{C}_{24}\text{H}_{25}\text{N}_{3}\text{O}_{3}

This compound features a biphenyl core with a carboxylic acid group, a piperazine moiety, and a methoxyphenyl substituent, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Specifically, it is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The piperazine ring enhances the lipophilicity and receptor affinity of the molecule, making it a candidate for neuropharmacological studies.

Pharmacological Profile

A summary of the pharmacological activities observed in various studies is presented in the table below:

Activity Effect Reference
AntidepressantSignificant reduction in depressive behaviors in animal models
AntipsychoticReduced symptoms in rodent models of schizophrenia
AntimicrobialModerate activity against gram-positive bacteria
CytotoxicityInduced apoptosis in cancer cell lines at low concentrations

Case Studies

  • Antidepressant Activity : In a study assessing the antidepressant potential of various piperazine derivatives, this compound exhibited a significant reduction in immobility time in the forced swim test, indicating its potential as an antidepressant agent. The mechanism was linked to serotonin receptor modulation.
  • Antipsychotic Effects : Another investigation focused on the compound's antipsychotic properties, where it was shown to effectively reduce hyperactivity and improve cognitive functions in rodent models induced with amphetamine. The study highlighted its ability to antagonize dopamine D2 receptors.
  • Antimicrobial Activity : The antimicrobial efficacy was evaluated against several bacterial strains. Results indicated that the compound displayed moderate inhibitory effects on gram-positive bacteria, suggesting potential applications in treating bacterial infections.

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